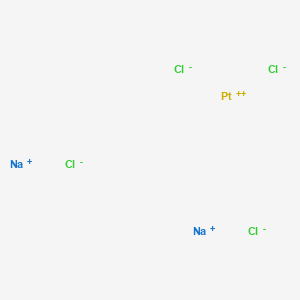

Platinate(2-), tetrachloro-, disodium, (SP-4-1)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of platinum complexes has been explored in various studies. In one such study, the reaction of trans,trans-(C6F5)(p-tol3P)2Pt(C≡C)nPt(P-p-tol3)2(C6F5) with Ph2P(CH2)3PPh2 yielded tetraplatinum complexes with a high efficiency ranging from 95% to 81%. These complexes feature two sp carbon chains that span two 12-membered-ring termini. The synthesis process is notable for its high yield and the formation of complex structures with laterally arrayed sp carbon chains .

Molecular Structure Analysis

The molecular structure of platinum complexes can exhibit various coordination geometries. For instance, Bis(8-quinolinolato-N,O)platinum(II) has a centrosymmetric planar structure with trans coordination. The molecules of this complex form an inclined pi stack with an interplanar spacing of 3.400 (6) Å. This structural arrangement is significant as it can influence the physical properties and reactivity of the complex .

Chemical Reactions Analysis

The reactivity of platinum complexes is often probed through various analytical techniques. In the case of the tetraplatinum complexes mentioned earlier, their chain-chain interactions were investigated using crystallography, UV-visible spectroscopy, cyclic voltammetry, and thermolyses. These methods provide insights into the electronic and thermal stability of the complexes, as well as their potential for electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are closely related to their molecular structures. For example, the compound 8-hydroxyquinolinium dichloro(8-quinolinolato-N,O)platinate(II) tetrahydrate is water-soluble and serves as a synthetic intermediate for the insoluble neutral compound Bis(8-quinolinolato-N,O)platinum(II). The alternating pi stack formed by the uncoordinated 8-hydroxyquinolinium cations and the monoquinolinolate-Pt complex contributes to the fluorescence and phosphorescence properties of the compound. The origins of these luminescent properties are attributed to the respective components of the complex .

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactivity and Complex Formation

Platinate(2-), tetrachloro-, disodium, known as a platina-β-diketone, exhibits varied reactivity with different ligands. For instance, it reacts with 2-(ROCH2)C5H4N to form mononuclear and acetyl(chloro)platinum(II) complexes, highlighting its versatility in forming various chemical structures. These reactions are significant for understanding the fundamental reactivity of platinum compounds and their potential applications in catalysis and materials science (Gosavi et al., 2005).

2. Structural Investigations and Cytotoxicity

Research into the structural properties and cytotoxicity of platinate(2-) complexes like potassium dichlorido(l-prolinato)platinate(II) has been conducted. These studies are crucial for understanding the molecular architecture of these complexes and their potential biological interactions, particularly in the context of antitumor activity (Yousef et al., 2011).

3. Mesomorphism and Luminescent Properties

Another application is in the study of mesomorphism and luminescent properties of certain platinum(II) complexes. Research in this area explores the potential of these complexes in developing new materials with unique optical properties, which could be useful in displays, lighting, and photonic devices (Santoro et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

disodium;platinum(2+);tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGJRDAUMCHRP-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Na2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13965-91-8 (Parent) |

Source

|

| Record name | Sodium chloroplatinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinate(2-), tetrachloro-, disodium, (SP-4-1)- | |

CAS RN |

10026-00-3 |

Source

|

| Record name | Sodium chloroplatinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)